molecular formula C10H9NO2 B14348777 4,8-Dimethyl-2-oxo-2H-oxocine-6-carbonitrile CAS No. 92885-05-7

4,8-Dimethyl-2-oxo-2H-oxocine-6-carbonitrile

Cat. No.: B14348777
CAS No.: 92885-05-7
M. Wt: 175.18 g/mol
InChI Key: SWGKSQHGNKUHGB-UHFFFAOYSA-N
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Description

4,8-Dimethyl-2-oxo-2H-oxocine-6-carbonitrile is a heterocyclic compound characterized by its unique ring structure containing oxygen and nitrogen atoms. Heterocyclic compounds like this one are known for their diverse chemical properties and wide range of applications in various fields, including medicinal chemistry, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,8-Dimethyl-2-oxo-2H-oxocine-6-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-hydroxybenzaldehydes or 2-hydroxyacetophenones with ethyl cyanoacetate under dual-frequency ultrasonication. This method yields high purity products and is considered environmentally friendly .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of catalysts and solvents that are both efficient and environmentally benign is crucial in industrial settings to ensure sustainability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

4,8-Dimethyl-2-oxo-2H-oxocine-6-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydroxylamine or hydrazine in the presence of an acid catalyst.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.

Major Products Formed

Scientific Research Applications

4,8-Dimethyl-2-oxo-2H-oxocine-6-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,8-Dimethyl-2-oxo-2H-oxocine-6-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, including inhibition of cell proliferation, modulation of immune responses, and disruption of microbial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,8-Dimethyl-2-oxo-2H-oxocine-6-carbonitrile stands out due to its specific ring structure and the presence of both oxygen and nitrogen atoms, which confer unique chemical properties and reactivity. This makes it a valuable compound for the synthesis of diverse bioactive molecules and materials .

Properties

CAS No.

92885-05-7

Molecular Formula

C10H9NO2

Molecular Weight

175.18 g/mol

IUPAC Name

2,6-dimethyl-8-oxooxocine-4-carbonitrile

InChI

InChI=1S/C10H9NO2/c1-7-3-9(6-11)5-8(2)13-10(12)4-7/h3-5H,1-2H3

InChI Key

SWGKSQHGNKUHGB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC(=CC(=C1)C#N)C

Origin of Product

United States

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